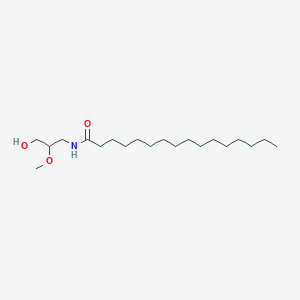
N-(3-Hydroxy-2-methoxypropyl)hexadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Hydroxy-2-methoxypropyl)hexadecanamide, also known as palmitoylethanolamide (PEA), is a naturally occurring fatty acid amide that has been found to have various therapeutic effects. PEA is a lipid mediator that is synthesized and metabolized in various tissues, including the brain, liver, and intestines. The compound was first isolated from egg yolk in 1957 and has since been studied extensively for its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of PEA is not fully understood, but it is believed to act through various pathways in the body. PEA has been shown to activate peroxisome proliferator-activated receptor alpha (PPAR-alpha), which is involved in the regulation of inflammation and pain. PEA also modulates the activity of various ion channels, including TRPV1 and TRPA1, which are involved in pain sensation.
Effets Biochimiques Et Physiologiques
PEA has been found to have various biochemical and physiological effects in the body. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a role in the development of inflammation. PEA also increases the production of anti-inflammatory cytokines, such as IL-10, which helps to reduce inflammation. Additionally, PEA has been found to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
PEA has several advantages as a research tool. The compound is relatively easy to synthesize and has been shown to have low toxicity in animal studies. PEA is also stable under a wide range of conditions, which makes it suitable for use in various experimental protocols. However, there are some limitations to the use of PEA in lab experiments. The compound has poor solubility in water, which can make it difficult to administer in certain experimental setups. Additionally, the exact mechanism of action of PEA is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on PEA. One area of interest is the development of new formulations of PEA that can improve its solubility and bioavailability. Another area of interest is the identification of new targets for PEA, which may help to elucidate its mechanism of action. Additionally, there is a need for further research on the potential therapeutic effects of PEA in various conditions, including chronic pain and neurological disorders.
Méthodes De Synthèse
PEA can be synthesized from palmitic acid and ethanolamine through a process known as amidation. The reaction involves the condensation of palmitic acid with ethanolamine in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified through a series of chromatographic techniques to obtain pure PEA.
Applications De Recherche Scientifique
PEA has been studied extensively for its potential therapeutic effects in various conditions, including chronic pain, inflammation, and neurological disorders. The compound has been shown to have anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of chronic pain. PEA has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(3-hydroxy-2-methoxypropyl)hexadecanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)21-17-19(18-22)24-2/h19,22H,3-18H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJBRCRLFRIREO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554364 |
Source


|
| Record name | N-(3-Hydroxy-2-methoxypropyl)hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxy-2-methoxypropyl)hexadecanamide | |
CAS RN |
112988-96-2 |
Source


|
| Record name | N-(3-Hydroxy-2-methoxypropyl)hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)


![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)






